N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide
Description
N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a central phenyl ring substituted with a sulfamoyl group (-SO₂NH-) and an acetamide moiety (-NHCOCH₃). The compound features a 6-methylpyridazin-3-yloxy group attached to the para-position of the sulfamoyl-linked phenyl ring.
Properties
IUPAC Name |
N-[4-[[4-(6-methylpyridazin-3-yl)oxyphenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-13-3-12-19(22-21-13)27-17-8-4-16(5-9-17)23-28(25,26)18-10-6-15(7-11-18)20-14(2)24/h3-12,23H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZAUXPXODUKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide typically involves multiple reaction steps:
Formation of the Pyridazinyl Intermediate: The initial step often involves the preparation of the 6-methylpyridazin-3-yl intermediate through cyclization reactions from appropriate starting materials.
Etherification: The pyridazinyl intermediate is then subjected to etherification with a 4-hydroxyphenyl compound under controlled conditions to form the (6-methylpyridazin-3-yl)oxyphenyl intermediate.
Sulfonation: The next step involves sulfonation of the intermediate using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Acetamide Formation: Finally, the sulfonamide compound undergoes amidation with acetic anhydride or acetyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation and Reduction: Due to the presence of sulfonamide and acetamide groups, the compound can participate in oxidation and reduction reactions, often modifying its functional groups.
Substitution Reactions: The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Hydrolysis: The acetamide group can undergo hydrolysis in acidic or basic conditions, leading to the formation of corresponding acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or hydroxide ions.
Major Products
Oxidation: Yields sulfonic acids or sulfonamides.
Reduction: Produces amines or reduced sulfonamides.
Substitution: Forms various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, the compound is utilized as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology
In biological research, it serves as a probe or marker in biochemical assays and studies involving enzyme activity and protein interactions.
Medicine
Pharmacologically, it is investigated for potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities due to its structural features.
Industry
Industrially, it finds applications in the development of specialty chemicals, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide involves interaction with molecular targets such as enzymes or receptors. It exerts its effects through binding and modulating biological pathways, often through inhibition or activation of specific enzymes.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related sulfonamide-acetamide derivatives, focusing on structural variations, pharmacological activities, synthesis methods, and physicochemical properties.
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Features
Pharmacological Activity
- Analgesic and Anti-inflammatory Activity: Compound 35 (N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide) exhibits analgesic activity comparable to paracetamol, attributed to its sulfamoyl-piperazinyl-acetamide scaffold .
- Urease Inhibition : Derivatives such as 9 (N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide) demonstrate urease inhibition, critical for treating Helicobacter pylori infections. The target compound’s pyridazine ring could modulate urease affinity due to its electron-withdrawing properties .
- Antiviral Potential: Pyrimidine-based analogs like 12ba (N-{4-[N-(4-{[4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino}cyclohexyl)sulfamoyl]phenyl}acetamide) show anti-HIV activity.
Key Differentiators
- Structural Uniqueness : The 6-methylpyridazin-3-yloxy group distinguishes the target compound from analogs with piperazinyl, isoxazolyl, or methoxyphenyl substituents. This heterocyclic moiety may enhance selectivity for enzymes like dihydroorotate dehydrogenase (DHODH) or kinases.
- Therapeutic Potential: While 35 and 9 are validated in analgesia and urease inhibition, respectively, the target compound’s pyridazine core positions it as a candidate for antiviral or anticancer applications, pending empirical validation .
Biological Activity
N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its antibacterial properties. The presence of the 6-methylpyridazin-3-yl moiety may enhance its lipophilicity and bioavailability, contributing to its pharmacological profile.
| Component | Description |
|---|---|
| Sulfonamide Group | Known for antibacterial activity by inhibiting bacterial dihydropteroate synthase. |
| Pyridazine Moiety | Enhances lipophilicity and potential bioactivity. |
| Phenyl Groups | May contribute to the compound's interaction with biological targets. |
The primary mechanism by which sulfonamide compounds exert their antibacterial effects involves the inhibition of folate synthesis in bacteria. This is achieved through the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial growth. The unique structural features of this compound suggest that it may also interact with other biological targets, potentially leading to additional therapeutic effects.
Antibacterial Activity
Several studies have investigated the antibacterial properties of related compounds, suggesting that this compound may exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Efficacy : A study on related sulfonamide derivatives indicated high efficacy against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were reported between 15.625 μM to 62.5 μM for various derivatives, highlighting the potential of these compounds in treating infections caused by resistant pathogens .
- Biofilm Inhibition : Research demonstrated that certain sulfonamide compounds could inhibit biofilm formation, which is crucial in chronic infections. For instance, compounds with similar structures showed moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis .
- Synergistic Effects : In combination therapies with other antibiotics, such as fluconazole, some derivatives exhibited enhanced efficacy against fungal infections, suggesting that this compound could be explored for multi-drug regimens .
Research Findings
Recent findings indicate that modifications in the structure of sulfonamides can lead to significant changes in biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
